Bienvenue dans la boutique en ligne BenchChem!

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

PDE10A inhibition CNS drug discovery Antipsychotic

Secure a strategic advantage in CNS drug discovery with 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone (CAS 2034437-38-0). This compound offers a unique, underexplored 3-methoxypyrazine pharmacophore distinct from common chloropyrazine-based PDE10A inhibitors, providing a novel starting point to build a patentable SAR series and avoid crowded prior art. Its predicted selectivity advantages make it an ideal tool for panel screening and in vivo PK/PD studies for schizophrenia and Huntington's disease, where a stable, selective chemical probe is paramount for generating clean, interpretable data. Invest in a core that differentiates your program from the start.

Molecular Formula C17H20N4O3
Molecular Weight 328.372
CAS No. 2034437-38-0
Cat. No. B2799375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone
CAS2034437-38-0
Molecular FormulaC17H20N4O3
Molecular Weight328.372
Structural Identifiers
SMILESCOC1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CN=CC=C3
InChIInChI=1S/C17H20N4O3/c1-23-16-17(20-8-7-19-16)24-14-5-3-9-21(12-14)15(22)10-13-4-2-6-18-11-13/h2,4,6-8,11,14H,3,5,9-10,12H2,1H3
InChIKeyPBWFJJZMPBKBQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone (CAS 2034437-38-0): Procurement-Ready Profile for a PDE10A-Targeted Heterocyclic Scaffold


1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a synthetic organic compound (MW: 328.37 g/mol, formula: C17H20N4O3) . Its structure features a 3-methoxypyrazine ether linked to a piperidine ring, which is further substituted with a pyridin-3-yl-ethanone moiety. While its specific biological activity is not publicly reported, the compound's core scaffold—a heteroaryloxy-piperidine—is a well-established pharmacophore in phosphodiesterase 10A (PDE10A) inhibitors, a class being actively investigated for antipsychotic and cognitive disorders [1]. This positions the compound as a potential high-value intermediate or a novel chemical probe for CNS drug discovery programs targeting PDE10A.

Why a Simple PDE10A Inhibitor Cannot Replace 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone in Your Research


Generic substitution within the PDE10A inhibitor class is not scientifically sound due to the unique combination of chemical features in this compound. Its specific 3-methoxypyrazin-2-yl ether is a critical structural motif distinct from the chloropyrazine or unsubstituted pyrazine rings found in other key PDE10A inhibitor patents [1]. The 3-methoxypyrazin-2-yloxy-piperidine fragment represents a specific, underexplored vector in PDE10A chemical space, and its replacement with a seemingly similar analog would almost certainly alter the molecule's physicochemical properties, target engagement kinetics, and selectivity profile [2]. This differential SAR (Structure-Activity Relationship) is essential for programs requiring a distinct chemical starting point to avoid crowded prior art or to achieve a unique intellectual property position.

Quantitative Differentiation Evidence for 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone Against Closest Analogs


PDE10A Target Engagement: A Class-Level Potency Inference

The compound's core scaffold, a heteroaryloxy-piperidine, is a known PDE10A-inhibiting pharmacophore. In a closely related patent from the same chemical class, a structurally analogous compound (US8846000, 1-18) demonstrated PDE10A inhibition with a Ki of 219 nM [1]. This class-level inference suggests our target compound likely engages PDE10A. This is in contrast to PDE4-targeted pyrazine-piperidine compounds, which require different substitution patterns for activity, as evidenced by the distinct pharmacophore models in PDE4 inhibitor patents [2]. Quantifiable potency for our specific compound is absent, marking a critical differentiation gap.

PDE10A inhibition CNS drug discovery Antipsychotic

Selectivity Advantage Inferred from the 3-Methoxypyrazine Motif

The 3-methoxypyrazine substituent on our compound offers a predicted selectivity advantage over pan-PDE inhibitors. Based on the published SAR for the pyrazine PDE10 inhibitor class, the methoxy group occupies a distinct region of the enzyme's active site. For instance, the patent US8247418 shows that unsubstituted or chloro-substituted pyrazines are potent PDE10 inhibitors, but their selectivity over other PDEs (e.g., PDE4, PDE5) is heavily dependent on the heteroaryl ether component [1]. Our compound's 3-methoxypyrazin-2-yl ether is structurally distinct, likely resulting in a different off-target profile. This is a class-level inference; no direct selectivity data (e.g., a panel screen) is available for this molecule.

Kinase selectivity Off-target profiling Chemical biology

Chemical Stability and Synthetic Tractability Differentiator

Unlike many PDE10A inhibitors that feature a chloropyrazine moiety (which can be susceptible to nucleophilic displacement under physiological conditions), our target compound's 3-methoxypyrazine ether is chemically more stable. The methoxy group is a poor leaving group compared to chlorine, predicting improved chemical stability in complex biological matrices. While this is a class-level inference from general organic chemistry principles, it represents a key differentiator when choosing a chemical starting point. Direct stability data (e.g., half-life in plasma or buffer) for this compound is not publicly available.

Chemical stability Medicinal chemistry Lead optimization

Optimal Application Scenarios for Procuring 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone


PDE10A Chemical Probe Development for CNS Indications

This compound is most valuable as a structurally novel starting point for a medicinal chemistry program aimed at developing new PDE10A inhibitors for schizophrenia or Huntington's disease [1]. Its distinct 3-methoxypyrazine motif, as identified in Section 3, offers access to underexplored intellectual property space, allowing medicinal chemists to build a unique SAR series around a core that differentiates from established chloropyrazine-based scaffolds.

Selectivity Profiling Against the PDE Enzyme Family

Given its predicted selectivity advantage over pan-PDE inhibitors (Section 3), the compound is optimally deployed as a tool compound in panel screening against a broad range of phosphodiesterases (PDE1–PDE11). This data would be critical for validating its use as a selective chemical probe for PDE10A, where achieving selectivity over PDE4 and other CNS-relevant PDEs is paramount for interpreting in vivo pharmacology studies [2].

Building a Patentable SAR Library for CNS Therapeutics

For industrial research organizations seeking to file composition-of-matter patents, procuring this compound is a strategic move. As a derivative of the heteroaryloxy-piperidine class but with a unique 3-methoxypyrazine substituent, it serves as a concrete example for a Markush structure claim, enabling the generation of a focused, patentable compound library around this core [3]. This contrasts with licensing established, prior-art-heavy PDE10A scaffolds.

In Vivo Target Engagement Studies for CNS Target Validation

Once preliminary PDE10A potency and selectivity are confirmed in-house, the compound is suitable for use in rodent models of psychosis (e.g., MK-801-induced hyperlocomotion) or Huntington's disease. The anticipated chemical stability of the methoxypyrazine ether (Section 3) is a crucial advantage for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, potentially enabling sustained target engagement following systemic administration and providing cleaner data than a less stable comparator [1].

Quote Request

Request a Quote for 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.